An In-Depth Technical Guide to N-Methyl-2-nitro-4-(trifluoromethoxy)aniline
An In-Depth Technical Guide to N-Methyl-2-nitro-4-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-2-nitro-4-(trifluoromethoxy)aniline is a specialized aromatic amine of significant interest in contemporary chemical research, particularly within the pharmaceutical and agrochemical sectors. The unique electronic properties conferred by the trifluoromethoxy group, in conjunction with the reactivity of the nitro and N-methylamino functionalities, position this molecule as a versatile building block for the synthesis of complex, biologically active compounds. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic pathway based on established organic chemistry principles, its anticipated reactivity and potential applications, and essential safety and handling protocols. The content herein is curated to provide researchers and drug development professionals with a foundational understanding of this compound, thereby facilitating its effective utilization in research and development endeavors.
Introduction: The Strategic Importance of Fluorinated Anilines
The incorporation of fluorine-containing functional groups into organic molecules is a well-established strategy in medicinal chemistry for modulating a compound's pharmacokinetic and pharmacodynamic properties. The trifluoromethoxy (-OCF3) group, in particular, is highly valued for its ability to enhance metabolic stability, increase lipophilicity, and alter the acidity of nearby protons, all of which can lead to improved drug efficacy and bioavailability.[1][2] Aniline derivatives, serving as foundational scaffolds for a vast array of pharmaceuticals and agrochemicals, become particularly valuable when functionalized with such groups.[3] N-Methyl-2-nitro-4-(trifluoromethoxy)aniline represents a convergence of these key structural motifs, offering a unique platform for the synthesis of novel chemical entities.[4]
Physicochemical Properties
Precise experimental data for N-Methyl-2-nitro-4-(trifluoromethoxy)aniline is not extensively reported in publicly available literature. However, based on its chemical structure and data from closely related compounds, a number of key properties can be predicted.
| Property | Predicted Value/Information | Source |
| CAS Number | 116548-99-7 | Inferred from supplier data |
| Molecular Formula | C8H7F3N2O3 | [4] |
| Molecular Weight | 236.15 g/mol | [4] |
| Appearance | Likely a yellow to orange crystalline solid | Inferred from related nitroanilines[3][5] |
| Boiling Point | 286.9 ± 40.0 °C | [4] |
| Density | 1.465 ± 0.06 g/cm³ | [4] |
| pKa | -2.31 ± 0.25 | [4] |
| Storage | Sealed in a dry environment at 2-8°C | [4] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of N-Methyl-2-nitro-4-(trifluoromethoxy)aniline.
Step 1: Electrophilic Nitration of 4-(Trifluoromethoxy)aniline
The initial step involves the nitration of the aromatic ring. The amino group is a strong activating group and an ortho-, para-director. However, under the strongly acidic conditions of nitration (typically a mixture of nitric acid and sulfuric acid), the amino group is protonated to form an anilinium ion. This protonated form is a meta-directing and deactivating group. The trifluoromethoxy group is also deactivating due to its inductive effect but is considered ortho-, para-directing. The interplay of these directing effects will influence the regioselectivity of the nitration. Given that the position ortho to the amino group and meta to the trifluoromethoxy group is sterically accessible, the formation of 2-Nitro-4-(trifluoromethoxy)aniline is a highly probable outcome.
Experimental Protocol (Hypothetical):
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In a flask equipped with a stirrer and a dropping funnel, cool a solution of 4-(trifluoromethoxy)aniline in concentrated sulfuric acid to 0-5°C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Collect the crude 2-Nitro-4-(trifluoromethoxy)aniline by filtration, wash with water, and dry.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 2: N-Monomethylation of 2-Nitro-4-(trifluoromethoxy)aniline
The selective introduction of a single methyl group onto the primary amine can be challenging, as over-methylation to the tertiary amine is a common side reaction. A well-documented method for the N-monomethylation of nitroanilines utilizes a mixture of formaldehyde and sulfuric acid. This method is advantageous as it tends to favor the formation of the monomethylated product in good yield.
Experimental Protocol (Hypothetical):
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Dissolve the synthesized 2-Nitro-4-(trifluoromethoxy)aniline in concentrated sulfuric acid.
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Add formaldehyde (or paraformaldehyde) to the solution and stir.
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Heat the reaction mixture to a moderate temperature and monitor for the consumption of the starting material.
-
Cool the reaction mixture and carefully dilute with water.
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Neutralize the solution to precipitate the N-Methyl-2-nitro-4-(trifluoromethoxy)aniline.
-
Collect the product by filtration, wash thoroughly with water, and dry.
-
Further purification can be achieved through column chromatography or recrystallization.
Reactivity and Potential Applications
The trifluoromethoxy group significantly influences the electron density of the aromatic ring, affecting its reactivity in subsequent chemical transformations.[2] The presence of the nitro group opens up possibilities for reduction to an amino group, which can then be further functionalized. The N-methylamino group can also participate in various coupling reactions.
Key Reactive Sites and Transformations
Caption: Key reactive sites and potential transformations of N-Methyl-2-nitro-4-(trifluoromethoxy)aniline.
Applications in Drug Discovery and Agrochemicals
While specific applications for N-Methyl-2-nitro-4-(trifluoromethoxy)aniline are not widely documented, its structural motifs suggest its utility as a key intermediate in the synthesis of:
-
Pharmaceuticals: The trifluoromethoxy group is present in a number of approved drugs, and its incorporation can enhance metabolic stability and cell permeability. This aniline derivative could serve as a precursor for the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents.[1]
-
Agrochemicals: Fluorinated compounds are prevalent in modern herbicides, insecticides, and fungicides. The unique substitution pattern of this molecule could be exploited to develop new crop protection agents with improved efficacy and environmental profiles.[6]
-
Dyes and Pigments: Nitroaniline derivatives are chromophoric and are often used in the synthesis of dyes.
Safety and Handling
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8]
-
Handling: Avoid creating dust. In case of spills, clean up promptly using appropriate procedures to prevent dispersal.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
Analytical Characterization
The identity and purity of synthesized N-Methyl-2-nitro-4-(trifluoromethoxy)aniline would be confirmed using a suite of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the aromatic protons, the N-methyl protons, and the amine proton.
-
¹³C NMR would provide information on the carbon skeleton.
-
¹⁹F NMR would show a characteristic signal for the trifluoromethoxy group.
-
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (N-H, C-H, NO₂, C-O, C-F).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Conclusion
N-Methyl-2-nitro-4-(trifluoromethoxy)aniline is a chemical entity with considerable potential as a building block in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries. While detailed experimental data for this specific molecule is sparse, this guide provides a robust framework for its synthesis, handling, and potential applications based on established chemical principles and data from analogous structures. As research in the field of fluorinated organic compounds continues to expand, the importance of versatile intermediates such as this is likely to grow.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-2-nitroaniline. Retrieved from [Link]
- Halasz, A. (1971). Process for n-methylating nitroanilines and compounds prepared thereby. U.S.
- Siele, H., & Ritter, H. (2001). Preparation of trifluoromethylanilines. U.S.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-4-(trifluoromethyl)aniline. Retrieved from [Link]
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PubChem. (n.d.). 2-Nitro-4-(trifluoromethoxy)aniline. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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